3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)17-8-10-19(27-2)20(14-17)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEAOMILICNJOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclization of Amino Acid Derivatives
Patent WO2007116922A1 describes a cyclization approach using (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid with phosphorus pentoxide and methanesulfonic acid. This method generates the tetrahydroquinoline ring system under acidic conditions. For the target compound, a nitro-substituted analog could be synthesized by substituting the trifluoromethyl group with a nitro moiety at the 6-position. The reaction typically proceeds at temperatures between -30°C and 100°C in solvents such as dichloromethane or toluene.
[4+2] Annulation Strategy
A diastereoselective [4+2] annulation, as reported by PMC8230376, employs ortho-tosylaminophenyl-substituted p-quinone methides (1a ) and cyanoalkenes (2a ) in dichloromethane with cesium carbonate (Cs₂CO₃) as a base. This method achieves >20:1 diastereoselectivity and yields exceeding 80%. Adapting this protocol, a nitro group can be introduced at the 6-position of the tetrahydroquinoline precursor to facilitate subsequent reduction to an amine.
Sulfonylation at the 1-Position Nitrogen
The ring nitrogen of the tetrahydroquinoline core undergoes sulfonylation with propane-1-sulfonyl chloride. Key conditions from patent US20070185136A1 include:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Triethylamine (TEA) or cesium carbonate (Cs₂CO₃)
-
Temperature : 0°C to room temperature
Reaction of 6-nitro-1,2,3,4-tetrahydroquinoline with propane-1-sulfonyl chloride (1.2 equiv) in DCM and TEA (2.0 equiv) for 12 hours yields 1-(propane-1-sulfonyl)-6-nitro-1,2,3,4-tetrahydroquinoline. Excess sulfonyl chloride ensures complete substitution at the secondary amine.
Reduction of the Nitro Group to Amine
Catalytic hydrogenation is the preferred method for reducing the nitro group to an amine. Patent WO2007116922A1 highlights the use of palladium on carbon (Pd/C, 10% w/w) under hydrogen gas (1 atm) in methanol. This step converts 1-(propane-1-sulfonyl)-6-nitro-1,2,3,4-tetrahydroquinoline to 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with >95% yield. Alternative reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol may also be employed but are less efficient.
Sulfonylation at the 6-Position Amine
The final sulfonylation introduces the 3,4-dimethoxybenzenesulfonamide group. Drawing from PMC8595915, the reaction uses 3,4-dimethoxybenzenesulfonyl chloride (1.5 equiv) in DCM with Cs₂CO₃ (2.5 equiv) at room temperature. The base deprotonates the primary amine, facilitating nucleophilic attack on the sulfonyl chloride. After 6–8 hours, the product is isolated via extraction and purified by recrystallization from ethanol/water.
Optimization and Diastereoselectivity
Solvent and Base Selection
Optimal yields are achieved in polar aprotic solvents (e.g., DCM, THF) with Cs₂CO₃ or TEA. Non-polar solvents like toluene result in slower reaction kinetics, while protic solvents (e.g., methanol) may hydrolyze sulfonyl chlorides.
Temperature Control
Sulfonylation reactions proceed efficiently at 0–25°C. Elevated temperatures (>40°C) risk side reactions, such as over-sulfonylation or decomposition.
Diastereoselectivity in Annulation
The [4+2] annulation method ensures high diastereoselectivity (>20:1 dr) by leveraging steric effects from the ortho-tosylaminophenyl group. This selectivity is critical for obtaining a single tetrahydroquinoline stereoisomer, which simplifies downstream purification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form different quinoline derivatives.
Reduction: : Reduction reactions can transform certain functional groups, modifying the molecular structure.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Sulfonyl chlorides, alkyl halides.
Oxidation Products: : Quinoline derivatives with varying degrees of oxidation.
Reduction Products: : Reduced forms of the quinoline core.
Substitution Products: : Varied functionalized compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Biology: It serves as a molecular probe in biological studies, helping to understand cellular processes and interactions.
Industry: Used in the manufacture of specialty chemicals, pharmaceuticals, and advanced materials.
Mécanisme D'action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modifications in cellular signaling pathways. The exact mechanism depends on the particular application and the biological system involved.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Molecular Comparisons
Key Observations:
- Steric Considerations : The pentamethyl analog’s multiple methyl groups may limit access to hydrophobic binding pockets, contrasting with the target compound’s balanced lipophilicity .
- Bioavailability : The fluorine atom in BB17721 (4-fluoro-3-methyl analog) is associated with improved pharmacokinetic profiles in related sulfonamides, suggesting a trade-off between metabolic stability and target engagement .
Commercial Availability and Pricing
Table 2: Commercial Data for Selected Analogs
- Cost Implications : BB17721’s pricing suggests a premium for fluorinated derivatives, likely due to synthetic complexity or purification challenges .
Research Implications and Limitations
While the provided evidence lacks direct pharmacological data for the target compound, structural comparisons highlight critical trends:
- Positional Isomerism : The 3,4-dimethoxy configuration may offer superior hydrogen-bonding capacity compared to 2,4-dimethoxy or methylated analogs, influencing target selectivity.
- Synthetic Feasibility : The absence of melting point or solubility data (common in –5) underscores the need for further experimental characterization to guide formulation.
Activité Biologique
3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential biological activities. Its structural complexity includes functional groups such as sulfonamide and methoxy, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O6S2 |
| Molecular Weight | 454.6 g/mol |
| CAS Number | 1040660-75-0 |
| LogP | 2.4189 |
| Polar Surface Area | 69.909 |
The biological activity of 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies indicate that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This mechanism is critical in the treatment of infections caused by various pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. For instance, compounds structurally related to this sulfonamide have demonstrated significant cytotoxic effects against human tumor cells like HepG2 and DLD .
Biological Evaluation
Recent research has focused on evaluating the biological activities of this compound through in vitro studies. Key findings include:
Cytotoxicity
A study assessed the cytotoxic effects of 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.
Antileishmanial Activity
In vitro tests revealed that this compound has antileishmanial properties against Leishmania species. The IC50 values were found to be lower than those of traditional treatments like pentamidine .
Cardiovascular Effects
Research has also explored the effects of sulfonamide derivatives on cardiovascular health. For example, certain derivatives have been shown to act as endothelin receptor antagonists and carbonic anhydrase inhibitors, suggesting potential applications in treating pulmonary hypertension and heart failure .
Case Studies
Case Study 1: Antitumor Activity
A series of experiments tested the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant apoptosis induction observed at higher concentrations.
Case Study 2: Antimicrobial Effects
In a comparative study involving derivatives of sulfonamides, 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide?
- Methodological Answer : Synthesis involves multi-step reactions, including Povarov cyclization to form the tetrahydroquinoline core, followed by sulfonylation and alkylation. Key parameters include:
- Temperature control : Excess heat during sulfonylation can lead to side reactions (e.g., over-sulfonation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity in nucleophilic substitutions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is critical for isolating high-purity product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR identify methoxy (δ 3.8–4.0 ppm) and sulfonamide (δ 7.2–7.5 ppm) groups. NOESY confirms spatial proximity of the propane-1-sulfonyl group to the tetrahydroquinoline core .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 507.12) .
- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline ring .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Start with in vitro screening:
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Use HPLC to measure solubility in PBS (pH 7.4) for bioavailability predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or target specificity. Strategies include:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Metabolic stability : Assess liver microsome stability to rule out rapid degradation as a confounding factor .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Focus on modular modifications guided by computational modeling:
- Core substitutions : Replace propane-1-sulfonyl with ethanesulfonyl or benzenesulfonyl groups to assess steric/electronic effects on target binding .
- Methoxy positioning : Synthesize 2,5-dimethoxy or mono-methoxy variants to map hydrophobic interactions .
- 3D-QSAR models : Use Schrödinger’s Maestro or MOE to predict binding affinities and prioritize synthetic targets .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Perform accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC for degradation products (e.g., sulfonic acid formation) .
- Light/oxygen sensitivity : Expose to UV light (254 nm) or oxygen-rich environments; track oxidation via LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis .
Q. What experimental designs are recommended for studying multi-target interactions?
- Methodological Answer : Combine in silico and in vitro approaches:
- Molecular docking : Screen against kinase, GPCR, and ion channel libraries using AutoDock Vina .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (K, k/k) for prioritized targets .
- Transcriptomics : RNA-seq on treated cells to identify downstream pathway modulation (e.g., MAPK/ERK vs. PI3K/AKT) .
Contradiction Analysis and Technical Challenges
Q. How can conflicting data on enzymatic inhibition potency be addressed?
- Root Cause : Variability in enzyme sources (recombinant vs. native) or assay formats (coupled vs. direct).
- Resolution :
- Standardize enzyme batches (e.g., use recombinant human EGFR from a single vendor) .
- Validate assays with positive controls (e.g., Gefitinib for EGFR) and Z’-factor calculations to ensure robustness .
Q. What are the limitations of current synthetic routes for scale-up?
- Key Issues : Low yields in Povarov cyclization (<50%) and sulfonylation side reactions.
- Optimization :
- Flow chemistry : Implement continuous-flow reactors for precise temperature control during cyclization .
- Catalyst screening : Test Lewis acids (e.g., Yb(OTf)) to improve regioselectivity in tetrahydroquinoline formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
